Ecteinascidine 729
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Overview
Description
Ecteinascidine 729 is a natural product found in Ecteinascidia turbinata with data available.
Scientific Research Applications
Antitumor Activity
Ecteinascidin 729, a marine natural product, exhibits significant antitumor activity. It is particularly effective against a range of cancers, including P388 leukemia and B16 melanoma. This compound binds to the minor groove of DNA, potentially forming covalent adducts with DNA by binding to the N-2 of guanine. This mechanism is similar to that of saframycin antibiotics. Studies have shown that ET-729 remains stable under certain conditions and demonstrates potent antiproliferative activity at remarkably low concentrations. This activity is sustained over time, suggesting a lasting therapeutic effect (Reid et al., 1996).
DNA Interaction and Selectivity
ET-729 is known to interact with DNA in a specific manner. It has been shown to alkylate guanine N2 in the DNA minor groove, which contributes to its antitumor properties. The interaction of ET-729 with DNA involves covalent bonding, leading to structural changes in the DNA. This interaction is crucial for its effectiveness as an anticancer agent. Studies comparing ET-729 to other DNA minor groove alkylating agents have revealed differences in sequence specificity, indicating a unique interaction profile for ET-729 (Pommier et al., 1996).
Synthesis and Structural Analysis
Efficient synthetic procedures have been developed for ET-729 due to its low natural availability and potent antitumor properties. The synthesis process involves selective demethylation steps and has been optimized for large-scale production. Structural analysis of ET-729 and its analogs has provided insights into their antitumor activity and potential applications in cancer treatment (Menchaca et al., 2003).
Gene Expression and Transcriptional Effects
ET-729 affects gene expression and transcriptional activity in cancer cells. It has been observed to inhibit activated transcription without significantly impacting uninduced transcription. This selective inhibition of transcription can play a crucial role in its antitumor efficacy. Microarray analysis indicates that ET-729 selectively blocks the activation of certain genes while leaving others unaffected, highlighting its potential as a targeted anticancer therapy (Friedman et al., 2002).
properties
CAS RN |
114899-27-3 |
---|---|
Product Name |
Ecteinascidine 729 |
Molecular Formula |
C38H41N3O11S |
Molecular Weight |
747.8 g/mol |
IUPAC Name |
[(1R,2R,3S,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C38H41N3O11S/c1-15-8-19-9-21-36(45)41-22-12-49-37(46)38(20-11-24(47-4)23(43)10-18(20)6-7-39-38)13-53-35(29(41)28(40-21)25(19)30(44)31(15)48-5)27-26(22)34-33(50-14-51-34)16(2)32(27)52-17(3)42/h8,10-11,21-22,28-29,35-36,39-40,43-45H,6-7,9,12-14H2,1-5H3/t21-,22+,28+,29-,35-,36+,38-/m1/s1 |
InChI Key |
UPGCDKVJPIRNTG-VIHNCQKYSA-N |
Isomeric SMILES |
CC1=CC2=C([C@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@@H](C2)N3)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
synonyms |
ecteinascidin 729 ET-729 NSC 638718 NSC638718 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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